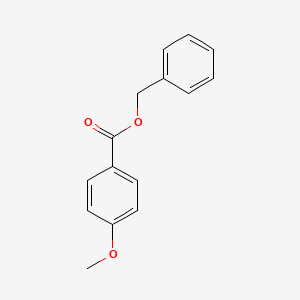

Benzyl 4-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6316-54-7 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

benzyl 4-methoxybenzoate |

InChI |

InChI=1S/C15H14O3/c1-17-14-9-7-13(8-10-14)15(16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

InChI Key |

SWWYHGZVYNAAHI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Significance and Research Context in Organic Synthesis

Benzyl (B1604629) 4-methoxybenzoate (B1229959), with the chemical formula C15H14O3, is a phenylmethyl ester of 4-methoxybenzoic acid. vulcanchem.com It is also known by its synonym, Benzyl anisate. vulcanchem.com The presence of the methoxy (B1213986) group at the para position of the benzoate (B1203000) ring significantly influences its electronic properties and reactivity. vulcanchem.com

In the realm of organic synthesis, Benzyl 4-methoxybenzoate serves as a crucial intermediate and a protective group. vulcanchem.com The ester group can act as a protecting moiety for carboxylic acids during complex multi-step syntheses, which is particularly valuable in the creation of prodrugs and other bioactive molecules. vulcanchem.com Its structural features make it a valuable building block in the synthesis of more complex organic molecules. evitachem.com

A common method for its synthesis is through the esterification of 4-methoxybenzoic acid with benzyl alcohol, often catalyzed by an acid like sulfuric acid or p-toluenesulfonic acid. vulcanchem.comevitachem.com An alternative high-yield pathway involves the nucleophilic acyl substitution using benzyl chloride and the sodium salt of 4-methoxybenzoic acid. vulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H14O3 | vulcanchem.com |

| Molecular Weight | 242.27 g/mol | vulcanchem.com |

| CAS Registry Number | 6316-54-7 | vulcanchem.com |

| Density | 1.142 g/cm³ | chemsrc.com |

| Boiling Point | 375.7ºC at 760 mmHg | chemsrc.com |

| Flash Point | 157.7ºC | chemsrc.com |

Historical Perspectives in Benzoate Ester Chemistry

The history of benzoate (B1203000) esters is intrinsically linked to the discovery and study of benzoic acid. Benzoic acid itself was discovered in the 16th century, with its structure being determined by Justus von Liebig and Friedrich Wöhler in 1832. wikipedia.orgnewworldencyclopedia.org The name "benzoate" refers to the salts and esters of benzoic acid. wikipedia.org

The synthesis of benzoate esters is traditionally achieved through the acid-catalyzed reaction of benzoic acid with an alcohol, a process known as esterification. britannica.com This fundamental reaction has been a cornerstone of organic chemistry for centuries. Over time, various methods have been developed to prepare these esters, including the reaction of benzoyl chloride with alcohols. wikipedia.orgnewworldencyclopedia.org

Historically, benzoic acid for human consumption was obtained by the dry distillation of gum benzoin. newworldencyclopedia.org The development of industrial synthesis processes, such as the partial oxidation of toluene (B28343), made benzoic acid and its derivatives, including benzoate esters, more widely available for various applications. wikipedia.org Simple benzoate esters, like ethyl benzoate, have been known since the late 19th century and are found naturally in various fruits. acs.org

Overview of Contemporary Research Domains for Benzyl 4 Methoxybenzoate and Analogues

Conventional Chemical Synthesis Approaches

The most common and direct methods for synthesizing this compound and its substituted analogues fall under the umbrella of conventional organic synthesis techniques. These approaches are valued for their reliability and scalability.

Esterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is the cornerstone for the synthesis of this compound. masterorganicchemistry.commasterorganicchemistry.comunesp.br This transformation can be catalyzed by acids and is often driven to completion by removing the water byproduct. masterorganicchemistry.comoperachem.com

The primary starting materials for the direct synthesis of this compound are 4-methoxybenzoic acid and benzyl alcohol. vulcanchem.com This reaction represents a classic example of Fischer-Speier esterification. unesp.br

For the synthesis of more complex, substituted benzyl benzoates, a variety of precursors can be employed. For instance, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) serves as a key starting material for producing intermediates in the synthesis of bioactive molecules. mdpi.comasianpubs.orgsdfine.com Its synthesis can be achieved from guaiacol. google.com Another example is the use of orsellinic acid, which can be benzylated to form intermediates for complex natural product synthesis. scielo.br The strategic use of such precursors allows for the introduction of various functional groups onto the final benzoate (B1203000) structure.

Table 1: Key Starting Materials and Precursors

| Compound Name | Role in Synthesis |

|---|---|

| 4-Methoxybenzoic acid | Primary carboxylic acid precursor for this compound. vulcanchem.com |

| Benzyl alcohol | Primary alcohol precursor for this compound. vulcanchem.com |

| 4-Hydroxy-3-methoxybenzoic acid | Precursor for substituted benzyl benzoates, often used in pharmaceutical synthesis. mdpi.comasianpubs.org |

| Orsellinic acid | Starting material for multi-step synthesis of substituted benzyl benzoates. scielo.br |

Acid catalysis is fundamental to promoting the esterification of 4-methoxybenzoic acid with benzyl alcohol. vulcanchem.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.comvulcanchem.com The reaction is typically carried out under reflux conditions, often in a solvent like toluene (B28343) that allows for the azeotropic removal of water, thereby driving the equilibrium towards the formation of the ester. operachem.comvulcanchem.com A representative procedure involves refluxing 4-methoxybenzoic acid and benzyl alcohol with a catalytic amount of sulfuric acid in toluene for several hours. vulcanchem.com

Alternative catalytic systems have also been developed to facilitate esterification under various conditions. For example, a combination of triphenylphosphine (B44618) (PPh₃) and N-chlorobenzotriazole can be used for the direct and rapid synthesis of esters. scielo.br Another approach utilizes a heterogeneous catalyst, such as a sulfonated silica (B1680970) gel, which can promote the Fischer-Speier esterification under microwave irradiation. unesp.br

Table 2: Catalytic Systems and Reaction Conditions for Esterification

| Catalyst | Reaction Conditions | Typical Yield | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux in toluene, 6-8 hours | ~85-90% | vulcanchem.com |

| p-Toluenesulfonic Acid (p-TsOH) | Reflux with azeotropic removal of water | High | operachem.com |

| Triphenylphosphine/N-chlorobenzotriazole | Room temperature | Good | scielo.br |

| Sulfonated Silica Gel | Microwave irradiation | 93% | unesp.br |

Multi-step Synthetic Routes for Substituted Benzoates

The synthesis of more complex or specifically substituted benzyl benzoates often requires multi-step reaction sequences. libretexts.orgscribd.comyoutube.com These routes allow for the precise introduction and manipulation of functional groups on the aromatic rings of either the benzoic acid or benzyl alcohol moieties.

In the synthesis of substituted benzoates, particularly those derived from phenolic acids like 4-hydroxy-3-methoxybenzoic acid, the protection of hydroxyl groups is a critical step. scirp.orgorganic-chemistry.orgharvard.edu Benzylation, the addition of a benzyl group, is a common strategy to protect these hydroxyl groups. scielo.br This is often achieved by reacting the phenolic acid with benzyl bromide in the presence of a weak base, such as potassium carbonate, in a suitable solvent like acetone (B3395972). scielo.brscielo.br This prevents the acidic proton of the hydroxyl group from interfering with subsequent reactions. The benzyl protecting group can be readily removed later in the synthetic sequence, often by catalytic hydrogenation. scielo.br

Functional group interconversion (FGI) is a powerful strategy in multi-step synthesis, allowing for the transformation of one functional group into another to achieve the desired substitution pattern. lkouniv.ac.inimperial.ac.uksolubilityofthings.com Common FGI reactions in the context of substituted benzoate synthesis include nitration and the subsequent reduction of the nitro group. lkouniv.ac.insciencesnail.com

For example, nitration of a benzoate ester can introduce a nitro group onto the aromatic ring. weebly.comrsc.orgechemi.comscribd.com The position of nitration is directed by the existing substituents on the ring. rsc.org This newly introduced nitro group can then be reduced to an amino group using various reducing agents, such as tin (Sn) in the presence of hydrochloric acid (HCl) or through catalytic hydrogenation. sciencesnail.commsu.edu This two-step sequence effectively introduces an amino group, which can then be further modified, significantly expanding the range of accessible substituted benzoate derivatives. youtube.com

Specific Reaction Mechanisms (e.g., SN2 mechanism for benzylation)

The formation of this compound often involves a benzylation step that proceeds via an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. In a typical synthesis, the carboxylate anion of 4-methoxybenzoic acid acts as the nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide, such as benzyl bromide.

The reaction is characterized by a single transition state where the nucleophile attacks the carbon atom, and the leaving group (bromide) departs simultaneously. rsc.org The rate of this reaction is dependent on the concentration of both the nucleophile (the 4-methoxybenzoate) and the electrophile (the benzyl halide). Factors that favor the S(_N)2 mechanism include the use of a good nucleophile, a primary halide like benzyl bromide which is unhindered, and a polar aprotic solvent which can solvate the cation of the salt without solvating the nucleophilic anion, thus preserving its nucleophilicity.

Regioselectivity in Electrophilic Substitutions

When considering electrophilic aromatic substitution on a molecule like this compound, the directing effects of the existing substituents on the benzene (B151609) rings are crucial. The methoxy (B1213986) group (-OCH(_3)) on the benzoate ring is a powerful activating group and an ortho, para-director. This is due to its ability to donate electron density to the ring through resonance, which stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. libretexts.org The ester group (-COOBn), on the other hand, is a deactivating group and a meta-director due to its electron-withdrawing nature. libretexts.org

Therefore, if an electrophilic substitution were to be performed on the benzoate ring of this compound, the incoming electrophile would be directed to the positions ortho to the methoxy group. The directing effects within the benzyl portion of the molecule would follow standard rules for a monosubstituted benzene ring, which is generally ortho, para directing, although the ester linkage deactivates it towards further substitution.

Optimization Strategies in Chemical Synthesis

The efficient synthesis of this compound relies on the careful optimization of several reaction parameters.

Temperature Control: Precise temperature management is critical. For instance, in esterification reactions, reflux temperatures are often employed to drive the reaction to completion. However, for exothermic reactions like nitration, which could be a subsequent step for creating derivatives, controlled cooling (e.g., 0–5°C) is necessary to prevent over-nitration and decomposition.

Catalyst Selection: The choice of catalyst significantly impacts reaction efficiency. For Fischer-Speier esterification, strong acids like concentrated sulfuric acid are commonly used. In other synthetic routes, catalysts such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be used for coupling the carboxylic acid and alcohol at room temperature. The selection depends on the desired reaction conditions and the tolerance of other functional groups in the molecule.

Solvent Choice: The solvent plays a multifaceted role. In S(_N)2 reactions for benzylation, polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are preferred. For esterification, the alcohol reactant itself can sometimes serve as the solvent, or a non-reactive solvent that allows for azeotropic removal of water can be used to shift the equilibrium towards the product.

Table 1: Optimization of Reaction Conditions for Ester Synthesis

| Parameter | Strategy | Example Reaction | Rationale | Reference |

|---|---|---|---|---|

| Temperature | Reflux | Acid-catalyzed esterification | To overcome the activation energy and shift equilibrium. | |

| Catalyst | H₂SO₄ | Fischer-Speier esterification | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. | |

| Solvent | DMF | Benzylation via S(_N)2 | A polar aprotic solvent that effectively solvates the counter-ion of the nucleophile without solvating the nucleophile itself. |

Metal-Free Oxidative Esterification Approaches

Recent advancements in organic synthesis have focused on developing metal-free oxidative esterification methods. These approaches provide an alternative to traditional esterification by activating C-H bonds. For the synthesis of benzyl esters, this can involve the oxidative coupling of a benzylic C-H bond with a carboxylic acid. nih.govwiley.com

Green Chemistry and Sustainable Synthesis Principles

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to reduce environmental impact.

Solvent-Free Reaction Methodologies

A key goal in green chemistry is the elimination of volatile organic solvents. researchgate.net For the synthesis of esters, solvent-free conditions can be achieved, particularly with the use of solid acid catalysts or under microwave irradiation. For instance, modified Montmorillonite (B579905) K10, a type of clay, has been used as a solid acid catalyst for the esterification of benzoic acids with alcohols under solvent-free conditions at reflux temperature. ijstr.org This approach not only avoids the use of hazardous solvents but also simplifies product purification. ijstr.org High yields have been reported for the esterification of various benzoic acids with alcohols using this method. ijstr.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. researchgate.netoatext.com

For the synthesis of benzyl esters, microwave irradiation has been successfully employed in conjunction with solvent-free conditions. researchgate.net For example, the Fischer esterification of benzoic acid with various alcohols, including benzyl alcohol, can be promoted by Brønsted acidic ionic liquids under solvent-free microwave irradiation, leading to excellent yields in a short amount of time. researchgate.net The ionic liquids can often be recovered and reused, further adding to the sustainability of the process. researchgate.net Research has shown that microwave-assisted synthesis of various organic compounds, including those with structures analogous to precursors of this compound, can be highly efficient. undip.ac.idresearchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Esters

| Method | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Organic solvent, reflux for several hours | Well-established and predictable | Long reaction times, use of volatile and often toxic solvents, higher energy consumption | |

| Solvent-Free Synthesis | Solid acid catalyst, no solvent, heating | Eliminates solvent waste, easier purification, environmentally friendly | May require higher temperatures, catalyst may need to be separated | ijstr.org |

| Microwave-Assisted Synthesis | Solvent-free or with minimal high-boiling solvent, irradiation for minutes | Drastically reduced reaction times, often higher yields, energy efficient | Requires specialized microwave equipment, potential for localized overheating | researchgate.netoatext.com |

Catalysis with Ionic Liquids and Heterogeneous Systems

The synthesis of this compound can be achieved using heterogeneous catalysts. One notable method involves a single-step esterification process of aldehydes with a heterogeneous catalyst, which has demonstrated a yield of 88%. google.com This approach is advantageous due to the simple and well-characterized nature of the Ti-superoxide heterogeneous catalyst. googleapis.com The reaction procedure is straightforward and efficient, accommodating a wide range of substrates. googleapis.com

Ionic liquids also serve as effective catalysts for the synthesis of benzoate esters. Novel Brønsted acidic ionic liquids have been utilized to promote Fischer esterifications of benzoic acid with various alcohols, including the synthesis of benzyl esters. researchgate.net These reactions, conducted under solvent-free microwave irradiation, have produced good to excellent yields, ranging from 77% to 98.5%. researchgate.net A key benefit of using these ionic liquids is their easy recovery and recyclability for multiple reaction cycles without a significant loss of catalytic activity. researchgate.net Research has also explored the use of acidic ionic liquids based on imidazolium (B1220033) cations for the synthesis of related compounds, demonstrating their potential as recyclable homogeneous catalysts. researchgate.net Heterogeneous catalysis, in general, is pivotal in the sustainable synthesis of fine chemicals and pharmaceuticals, with materials like zinc boron nitride and Fe3+-K-10 montmorillonite clay being explored for their catalytic activities. nih.govresearchgate.net

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a green and highly selective alternative for the synthesis of this compound.

Transesterification Processes (e.g., with vinyl acetate)

Transesterification catalyzed by lipases is a common enzymatic route for producing esters. In the synthesis of various esters, vinyl acetate (B1210297) is often used as an acyl donor. mdpi.combeilstein-journals.org For instance, the enzymatic synthesis of 2-phenylethyl acetate, an aromatic ester, is achieved through the transesterification of vinyl acetate with 2-phenethyl alcohol, catalyzed by immobilized lipase (B570770) (Novozym® 435). nih.gov Similarly, the synthesis of (S)-2-o-benzylglycerol-1-acetate is accomplished by the transesterification of 2-o-benzylglycerol with vinyl acetate, catalyzed by lipase from Pseudomonas cepacia. core.ac.uk While direct data on this compound synthesis via this specific transesterification is limited, the principle is well-established for structurally similar esters.

Lipase-Catalyzed Reactions (e.g., Candida antarctica lipase B)

Candida antarctica lipase B (CALB) is a widely studied and highly effective biocatalyst for ester synthesis due to its high selectivity and catalytic activity. d-nb.info It has been successfully used in the synthesis of various esters, including those with aromatic moieties. dp.tech For example, CALB, often in an immobilized form such as Novozym 435, is used to catalyze the synthesis of rose aromatic ester (2-phenylethyl acetate) and other flavor esters. nih.govscielo.br CALB has also been employed in the synthesis of carbamate (B1207046) building blocks by converting residual benzyl alcohol into benzyl butyrate, facilitating purification. beilstein-journals.org The enzyme demonstrates broad substrate tolerance and is effective under mild reaction conditions. d-nb.info

Substrate Scope and Conversion Yields in Biocatalytic Esterification

The efficiency of biocatalytic esterification is influenced by several factors, including the choice of enzyme, solvent, and reaction conditions. For the synthesis of pyrrole (B145914) esters using Novozym 435, optimal conditions such as a specific substrate molar ratio, temperature, and reaction time led to a high yield of 92%. nih.gov In the synthesis of 2-phenylethyl acetate, response surface methodology predicted an optimal yield of 86.4%, with an experimental yield of 85.4% being achieved under optimized conditions. nih.gov The kinetic study of this reaction revealed an ordered ping-pong bi-bi mechanism without substrate inhibition. nih.gov Carboxylic acid reductase (CAR) has also been shown to catalyze esterification in aqueous conditions, offering a green alternative to traditional methods. buu.ac.th For instance, the CAR-catalyzed synthesis of benzyl acetate from acetic acid and benzyl alcohol was demonstrated. buu.ac.th

The following table summarizes the yields of various benzoate esters synthesized using different catalytic methods.

| Product | Catalyst/Method | Yield (%) | Reference |

| This compound | Heterogeneous catalyst (Ti-superoxide) | 88 | google.com |

| Benzyl 4-fluorobenzoate | Heterogeneous catalyst | 92 | googleapis.com |

| Benzyl benzoate | Heterogeneous catalyst | 85 | google.com |

| Benzyl 3,4,5-trimethoxybenzoate | Heterogeneous catalyst | 92 | googleapis.com |

| Methyl 4-nitrobenzoate | NBS | 92 | mdpi.com |

| Methyl 3-methoxybenzoate | NBS | 90 | mdpi.com |

| Benzyl 1H-pyrrole-2-carboxylate | Novozym 435 | 92 | nih.gov |

| 2-phenylethyl acetate | Novozym® 435 | 85.4 | nih.gov |

Synthetic Strategies for Structural Analogs and Derivatives

Design and Synthesis of Benzoate Derivatives with Modified Aromatic Rings

The synthesis of structural analogs of this compound often involves modifying the aromatic rings of either the benzoic acid or the benzyl alcohol moiety to investigate structure-activity relationships or to develop new compounds with specific properties.

Research has been conducted on the synthesis of various benzoate derivatives with substitutions on the phenyl ring. For example, a series of vanillin-benzylidenehydrazine hybrids were synthesized with different substituents on the phenyl aromatic ring to be evaluated as tyrosinase inhibitors. nih.gov These modifications included hydroxyl and methoxy groups at various positions. nih.gov Another study focused on the synthesis of benzyloxy-4-oxopyridin benzoate derivatives, where the benzoyl moiety was modified with different substituents to explore their antimalarial and antiproliferative activities. nih.gov

The synthesis of benzyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate, the aromatic unit of calicheamicin (B1180863) γ1I, demonstrates a multi-step synthesis involving modifications to a benzoate structure. researchgate.net Furthermore, the synthesis of various methyl benzoates with different substituents (e.g., nitro, methyl, methoxy) has been achieved with high yields using N-bromosuccinimide (NBS) as a catalyst. mdpi.com The cytochrome P450 enzyme CYP199A4 has been engineered to enhance its activity for the oxidation of a range of para-methoxy substituted benzenes, showcasing a biocatalytic approach to modifying the aromatic ring. researchgate.net

The following table details some of the synthesized benzoate derivatives with modified aromatic rings.

| Compound Name | Modification | Reference |

| Benzyl 4-fluorobenzoate | Fluorine at para position of benzoate | googleapis.com |

| Benzyl 4-(methylthio)benzoate | Methylthio group at para position of benzoate | google.com |

| Benzyl 3,4-dimethoxybenzoate | Methoxy groups at meta and para positions of benzoate | googleapis.com |

| Benzyl 3,4,5-trimethoxybenzoate | Methoxy groups at meta and para positions of benzoate | googleapis.com |

| Methyl 4-nitrobenzoate | Nitro group at para position of benzoate | mdpi.com |

| Methyl 3-methylbenzoate | Methyl group at meta position of benzoate | mdpi.com |

| 3-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl) propyl benzoate derivatives | Various substitutions on the benzoate ring | nih.gov |

| (E)-N'-(2,4-dihydroxybenzylidene)-4-methoxybenzohydrazide | Dihydroxybenzylidene modification | nih.gov |

Synthesis of Benzyloxy- and Methoxy-Substituted Benzoates

The synthesis of benzoates featuring both benzyloxy and methoxy substituents is accomplished through established esterification protocols, often involving the reaction of a substituted benzoic acid with benzyl alcohol or a benzyl halide.

A common pathway involves the acid-catalyzed esterification of a benzoic acid derivative. For instance, Benzyl 4-(benzyloxy)-3-methoxybenzoate is typically synthesized via the esterification of 4-(benzyloxy)-3-methoxybenzoic acid with benzyl alcohol. evitachem.com This reaction is generally facilitated by an acid catalyst like sulfuric acid or p-toluenesulfonic acid, using solvents such as toluene or dichloromethane under reflux conditions to drive the reaction to completion. evitachem.com Another route involves the reaction of vanillic acid with benzyl bromide. chemicalbook.com

Similarly, classical esterification is a primary method for producing the parent compound, this compound. This involves reacting 4-methoxybenzoic acid with benzyl alcohol in the presence of an acid catalyst. An alternative high-yield method is the nucleophilic acyl substitution using benzyl chloride and the sodium salt of 4-methoxybenzoic acid. vulcanchem.com

More complex substituted benzoates are created through multi-step synthetic sequences. The synthesis of benzyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate, an aromatic component of the potent antitumor antibiotic calicheamicin, provides a case in point. scielo.br One approach begins with the benzylation of orsellinic acid using benzyl bromide and anhydrous potassium carbonate in dry acetone. scielo.brscielo.br This intermediate can then undergo further reactions, including selective formylation, oxidation, and methylation, to introduce the desired functional groups before final transformations. scielo.brscielo.br

The synthesis of related structures, such as Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, also follows a multi-step process. This typically includes the initial esterification of 4-hydroxy-3-methoxybenzoic acid with methanol, followed by a substitution reaction with benzyl bromide to introduce the benzyloxy group, and finally, nitration to add the nitro group to the aromatic ring.

Table 1: Representative Synthesis of a Benzyloxy- and Methoxy-Substituted Benzoate

| Target Compound | Reactants | Reagents/Catalysts | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate | Iodo-carboxylic acid, Benzyl bromide | Anhydrous potassium carbonate | Stirred overnight in dry acetone under argon atmosphere | 70% | scielo.br |

| This compound | 4-Methoxybenzoic acid, Benzyl alcohol | Catalytic H₂SO₄ | Reflux in toluene at 110°C for 6–8 hours | ~85–90% | vulcanchem.com |

| Benzyl 4-(benzyloxy)-3-methoxybenzoate | 4-(benzyloxy)-3-methoxybenzoic acid, Benzyl alcohol | Sulfuric acid or p-toluenesulfonic acid | Reflux in toluene or dichloromethane | Not specified | evitachem.com |

Derivatization for Specific Research Applications

The structural backbone of this compound and its analogues serves as a versatile platform for derivatization, enabling the development of molecules for specific research applications in medicinal chemistry, materials science, and catalysis.

In medicinal chemistry, these compounds are valuable intermediates. For example, methyl 4-(benzyloxy)benzoate, synthesized from methyl 4-hydroxybenzoate (B8730719) and benzyl chloride, is a precursor for more complex bioactive molecules. mdpi.com It can be treated with hydrazine (B178648) hydrate (B1144303) to form 4-(benzyloxy)benzohydrazide (B166250), which is then condensed with various aromatic aldehydes to produce Schiff bases. These intermediates undergo cycloaddition reactions to yield 4-oxoazetidin-1-yl benzamides, a class of compounds investigated for their anti-tubercular potential. mdpi.com

In materials science, particularly in the field of photoluminescence, derivatives of 4-benzyloxy benzoic acid are used as ligands to create lanthanide coordination compounds. utexas.edunih.gov Researchers have synthesized ligands such as 3-methoxy-4-benzyloxy benzoic acid to study the influence of electronic substituents on the luminescent properties of terbium (Tb³⁺) and europium (Eu³⁺) complexes. utexas.edunih.gov The inclusion of an electron-releasing methoxy group was found to enhance the photoluminescence of the resulting terbium complexes. utexas.edunih.gov

Further derivatization can be achieved by introducing reactive functional groups onto the aromatic ring. The addition of a formyl group to create benzyl 3-formyl-4-methoxybenzoate, for instance, provides a handle for subsequent chemical transformations like Schiff base formation or condensation reactions, expanding its utility as a synthetic intermediate. vulcanchem.com

Another research application involves isotopic labeling for mechanistic studies in catalysis. This compound has been used as a substrate in iridium-catalyzed ortho-directed deuterium (B1214612) labeling studies. nih.gov This allows for the evaluation of catalyst performance and selectivity in hydrogen isotope exchange (HIE) reactions, which are crucial for preparing deuterated compounds used in pharmaceutical and metabolic research. nih.gov

Table 2: Examples of Derivatization for Research Applications

| Parent Compound/Derivative | Derivatization | Application | Research Focus | Reference |

|---|---|---|---|---|

| Methyl 4-(benzyloxy)benzoate | Conversion to 4-(benzyloxy)benzohydrazide and subsequently to 4-oxoazetidin-1-yl benzamides | Medicinal Chemistry | Synthesis of potential anti-tubercular agents | mdpi.com |

| 3-Methoxy-4-benzyloxy benzoic acid | Used as a ligand to form lanthanide complexes | Materials Science | Investigating photoluminescent properties of coordination compounds | utexas.edunih.gov |

| This compound | Introduction of a formyl group to yield benzyl 3-formyl-4-methoxybenzoate | Organic Synthesis | Intermediate for further transformations (e.g., Schiff base formation) | vulcanchem.com |

| This compound | Ortho-directed deuterium labeling | Catalysis Research | Evaluation of iridium-based catalysts for hydrogen isotope exchange | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy confirms the presence and arrangement of protons in this compound. The spectrum is characterized by distinct signals corresponding to the different proton environments in the molecule.

The aromatic protons on the 4-methoxybenzoate ring typically appear as two doublets due to the para-substitution pattern. The protons ortho to the ester group are deshielded and resonate further downfield compared to the protons ortho to the methoxy group. The five protons of the benzyl group's phenyl ring often appear as a multiplet, while the benzylic methylene (B1212753) protons (CH₂) present as a characteristic singlet. The methoxy group (OCH₃) protons also give rise to a singlet.

Key chemical shifts (δ) in parts per million (ppm) are observed in deuterated chloroform (B151607) (CDCl₃) and are summarized below:

| Proton Assignment | Chemical Shift (δ) Range (ppm) | Multiplicity | Integration |

| Aromatic Protons (ortho to C=O) | 8.06 - 7.98 | Doublet (d) or Multiplet (m) | 2H |

| Benzyl Ring Protons | 7.44 - 7.29 | Multiplet (m) | 5H |

| Aromatic Protons (ortho to OCH₃) | 6.94 - 6.85 | Doublet (d) or Multiplet (m) | 2H |

| Benzylic Protons (-CH₂-) | 5.32 - 5.27 | Singlet (s) | 2H |

| Methoxy Protons (-OCH₃) | 3.82 - 3.75 | Singlet (s) | 3H |

Table created with data from multiple sources. rsc.orgbeilstein-journals.orgrsc.orgvulcanchem.com

The specific chemical shifts and coupling constants (J values) provide unambiguous evidence for the 1,4-disubstituted pattern of the benzoate ring and the presence of the benzyl ester moiety. rsc.orgbeilstein-journals.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete analysis of the carbon skeleton.

The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field. The aromatic carbons show a range of chemical shifts influenced by the substituents. The carbon attached to the methoxy group is shifted downfield, as are the carbons of the benzyl group. The methoxy carbon itself appears at a characteristic upfield position.

The following table presents typical ¹³C NMR chemical shifts for this compound in CDCl₃:

| Carbon Assignment | Chemical Shift (δ) Range (ppm) |

| Carbonyl Carbon (C=O) | 167.2 - 165.85 |

| Aromatic Carbon (C-OCH₃) | 163.18 |

| Aromatic Carbons (Benzyl Ring) | 136.09, 128.4, 128.31, 128.0, 127.88, 127.84 |

| Aromatic Carbons (Benzoate Ring) | 131.47, 122.26, 113.38 |

| Benzylic Carbon (-CH₂-) | 66.10 |

| Methoxy Carbon (-OCH₃) | 55.4 - 55.09 |

Table created with data from multiple sources. rsc.orgrsc.orgvulcanchem.com

These assignments are consistent with the expected electronic effects of the ester, methoxy, and phenyl substituents on the carbon skeleton. rsc.orgrsc.org

To definitively assign the proton and carbon signals, especially in complex regions of the spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY spectra would show correlations between the adjacent aromatic protons on both the benzoate and benzyl rings, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum is invaluable for assigning carbon resonances by linking them to their attached protons. For instance, the singlet at δ ~5.3 ppm in the ¹H NMR spectrum will correlate with the carbon signal at δ ~66.1 ppm in the ¹³C NMR spectrum, confirming the assignment of the benzylic CH₂ group. Similarly, the methoxy proton signal will correlate with the methoxy carbon signal. hmdb.caucr.edu

These 2D NMR methods provide a robust and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound.

When this compound is part of a complex mixture, its NMR signals may overlap with those of other components. Two-dimensional NMR techniques like COSY and HSQC are crucial in these scenarios to decouple and resolve overlapping signals. For instance, in a mixture containing multiple aromatic esters, the distinct correlation patterns in COSY and HSQC spectra can help to differentiate the signals of this compound from those of other similar compounds. Advanced techniques such as tandem mass spectrometry (MS/MS) can also be used to trace fragmentation pathways and validate the identity of compounds in a mixture.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. mst.or.jp This method is particularly useful for confirming the molecular weight of this compound. In a typical LC-MS analysis, the compound is first passed through an HPLC column to separate it from any impurities. The purified compound then enters the mass spectrometer, where it is ionized. mst.or.jp

For this compound (molecular formula C₁₅H₁₄O₃), the expected molecular weight is approximately 242.27 g/mol . vulcanchem.com In positive ion mode using electrospray ionization (ESI), the compound is often observed as the protonated molecule [M+H]⁺, which would have an m/z value of approximately 243.28. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule. rsc.org The fragmentation patterns observed in the mass spectrum, corresponding to the loss of the benzyl or 4-methoxybenzoate moieties, provide additional structural confirmation. vulcanchem.com

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HR-MS analysis provides definitive confirmation of its molecular formula, C₁₅H₁₄O₃.

In a typical analysis, the calculated m/z for the protonated molecule [M+H]⁺ of this compound is compared to the experimentally measured value. For instance, the calculated m/z for [C₁₅H₁₄O₃+H]⁺ is 243.0950, and experimental data from HR-MS would be expected to align closely with this value, confirming the elemental makeup. engineering.org.cn This level of precision allows for the confident differentiation of this compound from other isomers or compounds with the same nominal mass.

Data from analogous compounds further illustrates the power of this technique. For example, in the analysis of benzyl 4-formylbenzoate, the calculated m/z for [M+H]⁺ was 241.0865, with the found value being 241.0866. engineering.org.cn Similarly, for methyl 4-methoxybenzoate, the calculated value for the molecular ion [M]⁺ was 166.06245, and the found value was 166.06210. rsc.org

Table 1: Representative HR-MS Data for this compound and Related Analogs

| Compound | Formula | Ion | Calculated m/z | Found m/z | Source |

| Benzyl 4-formylbenzoate | C₁₅H₁₂O₃ | [M+H]⁺ | 241.0865 | 241.0866 | engineering.org.cn |

| Methyl 4-methoxybenzoate | C₉H₁₀O₃ | [M]⁺ | 166.06245 | 166.06210 | rsc.org |

| Benzyl 4-phenoxybenzoate | C₂₀H₁₆O₃ | [M+H]⁺ | 305.11722 | 305.11645 | rsc.org |

| Benzyl 4-(hexyloxy)benzoate | C₂₀H₂₄O₃ | [M+H]⁺ | 313.17982 | 313.17918 | rsc.org |

| Methyl 4-benzylbenzoate | C₁₅H₁₄O₂ | [M]⁺ | 226.09883 | 226.09918 | rsc.org |

Analysis of Fragmentation Pathways (e.g., hydride elimination)

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When subjected to ionization techniques like electron impact (EI) or fast atom bombardment (FAB), this compound undergoes predictable bond cleavages, generating a series of fragment ions that are characteristic of its structure.

Key fragmentation processes for esters include cleavage of the bond adjacent to the carbonyl group (alpha-cleavage), which can result in the loss of the alkoxy group (-OR). libretexts.org For this compound, this would correspond to the loss of the benzyloxy group. Another common fragmentation is benzyl cleavage, where the bond between the benzyl group and the rest of the molecule breaks, often forming a stable benzyl cation. fiveable.me

A notable fragmentation pathway observed in related methoxy-substituted benzyl compounds is hydride elimination. nih.gov This process involves the loss of a hydride ion (H⁻) from the molecule. Studies on 4-methoxy-1-(methoxymethyl)benzene have shown that hydride elimination occurs at the methylene group of the benzyl moiety. nih.gov The presence of an electron-donating group, such as the methoxy group on the benzene ring, is a significant factor in promoting the formation of the [M-H]⁺ ion. nih.govresearchgate.net The resulting cation is stabilized by the delocalization of the positive charge. nih.gov

In the mass spectrum of this compound, one would expect to observe a molecular ion peak at m/z 242, corresponding to the intact molecule [M]⁺. vulcanchem.com Prominent fragment ions would likely appear at m/z values corresponding to the benzyl and 4-methoxybenzoate moieties, providing clear evidence for the compound's structure. vulcanchem.com

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The most prominent absorptions are associated with the ester functional group. A strong band appears in the range of 1710-1740 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O). Additionally, the C-O stretching vibrations of the ester linkage are observed in the region of 1250-1100 cm⁻¹.

The aromatic nature of the molecule is evidenced by several absorptions. The stretching vibrations of the C-H bonds on the benzene rings typically appear between 3000 and 3100 cm⁻¹. mvpsvktcollege.ac.in The C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1500-1600 cm⁻¹ range. mvpsvktcollege.ac.in The methoxy group (-OCH₃) also has a characteristic C-H stretching absorption around 2850-2950 cm⁻¹. ucla.edu

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Source |

| Ester (C=O) | Stretch | 1710 - 1740 | |

| Ester (C-O) | Stretch | 1250 - 1100 | |

| Aromatic (C-H) | Stretch | 3000 - 3100 | mvpsvktcollege.ac.in |

| Aromatic (C=C) | Bend | 1500 - 1600 | mvpsvktcollege.ac.in |

| Methoxy (C-H) | Stretch | 2850 - 2950 | ucla.edu |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to elucidate its crystal structure, including bond lengths, bond angles, and intermolecular interactions.

The unit cell is the fundamental repeating unit of a crystal lattice. libretexts.org Its parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—define the geometry of the crystal. For analogous compounds like benzoylmethyl 4-methoxybenzoate, a monoclinic crystal system with space group P2₁/n has been observed, with unit cell parameters of a = 8.0618 Å, b = 9.6671 Å, and c = 17.1819 Å. core.ac.uk Another related compound, methyl 3,5-dibenzyloxy-4-methoxybenzoate, crystallizes in the triclinic space group P-1. cdnsciencepub.com

Table 3: Representative Unit Cell Parameters for Analogs of this compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Source |

| Benzoylmethyl 4-methoxybenzoate | Monoclinic | P2₁/n | 8.0618 | 9.6671 | 17.1819 | 90 | 91.535 | 90 | core.ac.uk |

| Methyl 3,5-dibenzyloxy-4-methoxybenzoate | Triclinic | P-1 | 10.068 | 10.499 | 11.388 | 76.84 | 66.79 | 64.10 | cdnsciencepub.com |

| Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | Monoclinic | P2₁/c | 5.590 | 17.591 | 15.427 | 90 | 90 | 90 |

In related structures, the dihedral angle between the two aromatic rings is a key parameter. For instance, in benzoylmethyl 4-methoxybenzoate, the dihedral angle between the two aromatic rings is 71.21°. core.ac.uk In other aryl benzoates, this angle can vary, influencing the molecular packing. researchgate.net The planarity of the central ester group and its orientation relative to the benzene rings are also determined with high precision. researchgate.net These structural details are vital for understanding the molecule's shape and how it interacts with its environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. hnue.edu.vn This process is also known as an electronic transition, and the specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores. rsc.orgcutm.ac.in A chromophore is a part of a molecule responsible for its color, which contains atoms with π bonds or non-bonding (n) electrons that can be excited. google.com

In the case of this compound, the structure contains multiple chromophores: the benzyl ring, the 4-methoxybenzoate ring, and the carbonyl group (C=O) of the ester linkage. The electronic transitions observed in its UV-Vis spectrum are primarily of two types: π → π* (pi to pi star) and n → π* (n to pi star). rsc.org

π → π Transitions:* These are high-energy, high-intensity transitions that occur in molecules with conjugated π systems, such as aromatic rings and double bonds. rsc.orgcutm.ac.in this compound has two aromatic rings. The benzene chromophore itself typically shows intense absorption bands below 210 nm and a less intense, fine-structured band around 255 nm. rsc.org The presence of substituents on the benzene ring alters the energy and intensity of these absorptions. The 4-methoxy group on the benzoate ring acts as an auxochrome, a group that modifies the absorption of a chromophore. google.com Its lone-pair electrons can delocalize into the aromatic ring, extending the conjugation and shifting the absorption to longer wavelengths (a bathochromic shift). Similarly, the ester group conjugated with the ring contributes to the π system. These transitions are expected to be the most prominent features in the UV spectrum of this compound.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (lone pair) to an anti-bonding π* orbital. google.com The oxygen atom of the carbonyl group in the ester linkage of this compound possesses lone-pair electrons. Therefore, an n → π* transition is possible. These transitions are typically of much lower intensity (forbidden transitions) compared to π → π* transitions and occur at longer wavelengths, often around 280-300 nm for carbonyl compounds. rsc.orgcutm.ac.in

Chromatographic Separation and Purity Assessment

Chromatography is a fundamental technique for the separation, identification, and purification of compounds from a mixture. For this compound, both thin layer and column chromatography are routinely employed, particularly during its synthesis and subsequent purification.

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction. researchgate.netrsc.org It operates on the principle of differential partitioning of compounds between a stationary phase (typically a thin layer of silica gel or alumina (B75360) on a plate) and a liquid mobile phase (a solvent or solvent mixture). researchgate.net In the synthesis of this compound, which is commonly prepared by the esterification of 4-methoxybenzoic acid and benzyl alcohol, TLC can be used to track the consumption of the reactants and the formation of the ester product. iucr.orgnist.gov

A small sample (aliquot) from the reaction mixture is spotted onto a TLC plate alongside spots of the pure starting materials. nist.gov As the solvent moves up the plate, the components of the mixture separate based on their polarity. The less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the polar silica gel and travel shorter distances (lower Rf). researchgate.net

In this specific synthesis, the carboxylic acid starting material (4-methoxybenzoic acid) is significantly more polar than the final ester product (this compound). Benzyl alcohol is of intermediate polarity. Therefore, on a developed TLC plate, the spot corresponding to 4-methoxybenzoic acid will have a very low Rf value, the benzyl alcohol spot will be higher, and the this compound product spot will be the highest. The reaction is considered complete when the spots corresponding to the starting materials have disappeared from the reaction mixture lane, which now shows a single, prominent spot for the product. nist.gov

The choice of the mobile phase (eluent) is critical for achieving good separation. Various solvent systems have been reported for the TLC analysis of this compound.

| Mobile Phase (Solvent System) | Reported Rf Value | Source |

|---|---|---|

| Ethyl acetate / n-Hexane (3:7) | 0.54 | cutm.ac.in |

| Petrol / Diethyl ether (6:4) | 0.30 | |

| Hexane / Ethyl acetate | Not specified | nih.gov |

Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), as the aromatic rings in the compounds absorb UV radiation and appear as dark spots on a fluorescent background.

Following the synthesis, column chromatography is the standard method for purifying this compound from unreacted starting materials, catalysts, and any side products. iucr.org This technique works on the same principles as TLC but is used for preparative-scale separation rather than analytical monitoring. rsc.org A vertical column is packed with a stationary phase, most commonly silica gel, and the crude product mixture is loaded at the top.

An appropriate eluent (mobile phase), often determined by preliminary TLC experiments, is passed through the column. rsc.org The components of the mixture move down the column at different rates based on their polarity. For this compound, which is relatively non-polar, a solvent system with low to moderate polarity is used. The product will elute from the column before the more polar impurities, such as any residual 4-methoxybenzoic acid. The eluent is collected in a series of fractions, which are then analyzed (e.g., by TLC) to identify those containing the pure product. These pure fractions are combined, and the solvent is removed by evaporation to yield the purified this compound.

Several different systems have been successfully used for the column chromatographic purification of this compound.

| Stationary Phase | Mobile Phase (Eluent) | Source |

|---|---|---|

| Silica gel (230-400 mesh) | Petroleum ether / Ethyl acetate (19:1 v/v) | google.com |

| Silica gel | Hexane / Ethyl acetate | |

| Silica gel | Petrol / Diethyl ether (7:3) | |

| Silica gel | Hexane / Ethyl acetate (98:2) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering precise predictions of molecular properties. For Benzyl (B1604629) 4-methoxybenzoate (B1229959), these calculations focus on determining its most stable conformation and predicting its behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. ripublication.com It is particularly effective for geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy. ripublication.comnsf.gov This minimum-energy structure, or ground state, is the most stable and therefore the most representative conformation of the molecule. orientjchem.org DFT calculations have been successfully applied to predict the geometries of a wide range of transition metal complexes and organic molecules, demonstrating their reliability. nsf.gov For compounds analogous to Benzyl 4-methoxybenzoate, DFT is employed to accurately compute structural parameters like bond lengths and angles, which are fundamental to understanding the molecule's physical and chemical properties. ripublication.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. computationalscience.org The functional accounts for the exchange-correlation energy, a key component of the total electronic energy. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that is widely used due to its balance of accuracy and computational efficiency. nsf.govresearchgate.netnih.govresearchgate.net

A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated choice that provides a high degree of flexibility for describing the distribution of electrons. researchgate.netresearchgate.netresearchgate.netscispace.com The components of this basis set notation signify:

6-311G : A triple-zeta split-valence basis set, meaning each atomic orbital is represented by three separate functions.

++ : The inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing weakly bound electrons.

(d,p) : The addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in orbital shape and accounting for the effects of chemical bonding. computationalscience.org

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is frequently used for optimizing the geometry and calculating the properties of benzoate (B1203000) derivatives and other aromatic compounds. researchgate.netresearchgate.netresearchgate.netablesci.com

Table 1: Computational Methods and Parameters

| Parameter | Description | Common Examples for Aromatic Esters |

|---|---|---|

| Computational Method | The theoretical framework used for calculations. | Density Functional Theory (DFT), Hartree-Fock (HF) ripublication.comresearchgate.netnih.gov |

| Functional | Approximation used for the exchange-correlation energy in DFT. | B3LYP, PBE0, TPSSh nsf.gov |

| Basis Set | Set of mathematical functions representing atomic orbitals. | 6-311++G(d,p), 6-31G(d,p), def2-TZVP nsf.govresearchgate.net |

| Application | The primary goal of the computational task. | Geometry Optimization, Electronic Property Calculation ripublication.comorientjchem.org |

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used for predicting molecular structures. scirp.orgnih.gov Unlike DFT, the HF method does not approximate the exchange-correlation energy but rather neglects electron correlation, treating electron-electron repulsion in an averaged way. nih.gov While this can make HF computationally faster than some DFT methods, the neglect of electron correlation can lead to less accurate predictions for certain properties. nih.govscirp.org HF is often used as a starting point for more advanced methods that reintroduce electron correlation. For structural prediction of organic crystals and molecules, dispersion-corrected HF methods have been developed to improve accuracy, particularly for systems where van der Waals forces are important. nih.govnih.gov In studies of benzoate derivatives, HF calculations have been performed alongside DFT to provide a comparative analysis of the predicted molecular geometries. researchgate.net

Electronic Structure and Reactivity Analysis

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. Computational analyses provide detailed insights into how the molecule will interact with other chemical species.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. umich.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netlew.ro

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ntu.edu.iq Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and easily polarizable. nih.gov For various aromatic compounds, including those with structures analogous to this compound, the HOMO-LUMO gap is calculated to predict their reactivity and electronic behavior. nih.govepstem.netresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.delibretexts.org It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how molecules will interact. scirp.orglibretexts.org

Typically, the color red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. uni-muenchen.de These areas are often associated with lone pairs on electronegative atoms like oxygen. The color blue represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. uni-muenchen.de Green and yellow areas denote regions of neutral or intermediate potential. For aromatic esters, MEP analysis helps identify the most reactive sites, such as the carbonyl oxygen (a site of negative potential) and the aromatic protons (sites of positive potential). researchgate.netresearchgate.net This mapping provides a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de

Table 2: Theoretical Electronic Properties

| Property | Symbol | Significance | Typical Computational Source |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. umich.edu | DFT/B3LYP, HF ntu.edu.iqresearchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. umich.edu | DFT/B3LYP, HF ntu.edu.iqresearchgate.net |

| HOMO-LUMO Gap | ΔE | Correlates with chemical reactivity and stability. nih.gov | ΔE = ELUMO - EHOMOlew.ro |

| Molecular Electrostatic Potential | MEP | Visualizes charge distribution and predicts reactive sites. uni-muenchen.delibretexts.org | Calculated from optimized geometry. researchgate.net |

Electron Density and Total Density Maps

Theoretical calculations, often employing Density Functional Theory (DFT), are used to generate electron density and total density maps of this compound. These maps are crucial for understanding the molecule's chemical reactivity and intermolecular interactions. Electron density maps visually represent the probability of finding an electron at a particular point in the space around the molecule.

In similar benzoate compounds, electron density maps have been instrumental in confirming the orientation of substituents and analyzing torsion angles. For instance, in 2,4-dichlorobenzyl 2-methoxybenzoate, electron density analysis helped in refining the crystal structure. iucr.org The distribution of electron density is influenced by the various functional groups present in this compound, including the benzyl group, the methoxy (B1213986) group, and the ester linkage. The oxygen atoms of the ester and methoxy groups are expected to be regions of high electron density due to the presence of lone pairs, while the aromatic rings will show delocalized electron density.

Fukui Function Analysis and Reactivity Descriptors

Fukui function analysis is a powerful tool within DFT used to predict the reactivity of different sites within a molecule. researchgate.net It quantifies the change in electron density at a specific point when an electron is added to or removed from the system, thereby identifying electrophilic and nucleophilic centers. faccts.de For a molecule like this compound, Fukui functions can pinpoint which atoms are most susceptible to nucleophilic or electrophilic attack.

The analysis involves calculating the condensed Fukui functions for each atom. researchgate.net High values of the Fukui function indicate a higher reactivity for that particular atomic site. nih.gov In related benzoate structures, Fukui analysis has been used to understand site selectivity in chemical reactions. pnrjournal.com For this compound, the carbonyl carbon of the ester group is expected to be a primary electrophilic site, while the oxygen atoms and the aromatic rings are likely to be nucleophilic centers. Global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a general measure of the molecule's stability and reactivity. nih.govnih.gov

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Theoretical vibrational frequency calculations are performed to complement experimental spectroscopic data, such as that obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy. These calculations, typically carried out using DFT methods like B3LYP, help in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.netorientjchem.org

For this compound, the calculated vibrational spectrum is expected to show characteristic peaks corresponding to the C=O stretching of the ester group, C-O stretching vibrations, aromatic C-H stretching, and vibrations of the methoxy and benzyl groups. vulcanchem.com A strong absorbance around 1720 cm⁻¹ for the C=O stretch and around 1250 cm⁻¹ for the ester C-O stretch are key spectroscopic features. vulcanchem.com

A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model, leading to better agreement with experimental data. acs.orgresearchgate.net The correlation between theoretical and experimental spectra confirms the molecular structure and provides a deeper understanding of the vibrational dynamics. orientjchem.orgresearchgate.net

Thermodynamic Properties Calculation

Computational methods can be used to predict the thermodynamic properties of this compound, such as its thermal capacity, enthalpy, and entropy, over a range of temperatures. pnrjournal.com These calculations are typically based on the vibrational frequencies obtained from DFT calculations. epstem.net

The thermodynamic data provides insights into the stability of the molecule and its behavior under different thermal conditions. For example, the calculated heat capacity can indicate how much energy is required to raise the temperature of the compound. Such theoretical predictions are valuable in fields where the thermal behavior of a material is critical. pnrjournal.com In studies of similar molecules, thermodynamic parameters have been successfully calculated and correlated with experimental data. researchgate.net

Theoretical Prediction of Non-Linear Optical (NLO) Properties

The potential of this compound as a non-linear optical (NLO) material can be assessed through theoretical calculations. NLO materials have applications in technologies like optical switching and frequency conversion. nih.gov The key parameters that determine a molecule's NLO response are its polarizability (α) and hyperpolarizability (β and γ). mdpi.com

DFT calculations can be used to compute these properties. nih.gov For a molecule to exhibit significant NLO properties, it typically needs a large dipole moment, a significant difference between the ground and excited state dipole moments, and a high degree of charge transfer. nih.gov The presence of electron-donating (methoxy group) and electron-withdrawing (ester group) moieties connected by a π-conjugated system in this compound suggests that it may possess NLO properties. Theoretical studies on similar organic molecules have shown that DFT methods can reliably predict NLO behavior. pnrjournal.comnih.gov

Molecular Modeling and Molecular Dynamics Simulations for Conformational Studies

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the conformational flexibility and dynamic behavior of molecules. lookchem.com For this compound, these methods can reveal the preferred three-dimensional arrangement of its atoms and how its conformation changes over time.

Solvent Effect Studies in Theoretical Calculations

The properties of a molecule can be significantly influenced by its solvent environment. Theoretical calculations can account for solvent effects using various models, such as the polarizable continuum model (PCM). researchgate.net These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment.

For this compound, studying the effect of different solvents on its electronic structure, spectroscopic properties, and conformational preferences can provide valuable information. For instance, the position of absorption bands in the UV-Vis spectrum and the chemical shifts in NMR spectra can be solvent-dependent. researchgate.net Theoretical solvent effect studies on related molecules have shown good agreement with experimental observations, highlighting the importance of including solvent effects in computational models. epstem.net

Structure Activity Relationship Sar and Mechanistic Studies

Influence of Molecular Structure on Chemical Reactivity

The chemical reactivity of Benzyl (B1604629) 4-methoxybenzoate (B1229959) is not merely a sum of its parts but a result of the synergistic effects of its functional groups and aromatic systems. The ester linkage, the methoxy (B1213986) substituent, and the benzyl group each play a distinct role in determining how and why the molecule transforms.

The ester group is a central feature of the molecule's reactivity. The 4-methoxybenzyl (PMB) ester, in particular, is recognized in organic synthesis as a robust protecting group for carboxylic acids due to its stability under a wide range of reaction conditions. nih.gov However, this stability is not absolute, and the ester linkage provides a site for specific chemical transformations.

The formation and cleavage of benzyl ester bonds are significantly influenced by pH. Studies on lignin-carbohydrate complex (LCC) models, which simulate the formation of benzyl esters, have shown that acidic conditions (pH 4.0) are conducive to the formation of these linkages. mdpi.comncsu.edu Conversely, the benzyl ester bond is susceptible to cleavage under alkaline conditions. mdpi.comncsu.edu This pH-dependent reactivity highlights the ester group as a tunable reactive site. In industrial applications, benzyl esters derived from vegetable oils can act as coupling agents in rubber compounds, where they are believed to form physico-chemical bonds with silica (B1680970) fillers and chemical linkages with the rubber molecules during vulcanization. mtak.hu

Aromatic substituents fundamentally alter the electron distribution within the molecule, thereby directing reaction pathways.

Methoxy Group: The methoxy group (-OCH₃) at the para-position of the benzoate (B1203000) ring is a powerful electron-donating group. Through resonance, it increases the electron density of the aromatic ring, particularly at the ortho and para positions. This electronic effect plays a crucial role in reactions involving the aromatic ring and in stabilizing intermediates. For instance, in the solvolysis of 4-methoxybenzyl chloride, a related structure, the methoxy group strongly stabilizes the formation of a carbocation intermediate, dramatically increasing the reaction rate compared to unsubstituted benzyl chloride. nih.gov This stabilizing influence is critical in Mukaiyama-type rearrangements, where the methoxy group's resonance effects have an important regiochemical role. researchgate.net

Nitro Group: In contrast, a nitro group (-NO₂) is a strong electron-withdrawing group. Its presence on the aromatic ring deactivates it toward electrophilic substitution and directs incoming groups to the meta position. The synthesis of compounds like Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate demonstrates the combined influence of multiple substituents, where the directing effects of the electron-donating methoxy and benzyloxy groups are modulated by the electron-withdrawing nitro group. chemicalbook.com

Benzyloxy Group: The benzyloxy group (-OCH₂C₆H₅) also functions as an electron-donating group, similar to the methoxy group, influencing the electronic properties and reactivity of the aromatic system to which it is attached. chemicalbook.com

Both the electronic nature and the physical size (steric bulk) of substituents influence the outcome of chemical reactions.

Electronic Effects: The electronic influence of substituents on reaction rates can be systematically evaluated using tools like the Hammett equation. nih.gov Studies on the solvolysis of substituted benzyl chlorides show a clear correlation between the electron-donating or -withdrawing nature of the substituents and the reaction rate. Electron-donating groups, such as the 4-methoxy group, accelerate reactions that proceed through carbocation intermediates by stabilizing the positive charge. nih.gov

Steric Effects: Steric hindrance occurs when the size of a functional group impedes a reaction at a nearby site. youtube.com For example, while the electron-donating methoxy group directs electrophilic attack to the positions ortho to it, a bulky group at an adjacent position could physically block this approach, favoring reaction at a less hindered site and thereby affecting the regioselectivity of the reaction. researchgate.netyoutube.com In enzymatic reactions, higher activities have been observed for benzoate substrates with smaller substituents, and the regioselectivity of dihydroxylation reactions shows a positive correlation with increasing substituent size. oup.com

The following table summarizes the general effects of different substituents on the reactivity of the benzoate ring.

| Substituent | Electronic Effect | Influence on Ring Reactivity | Typical Directed Position |

| -OCH₃ (Methoxy) | Electron Donating | Activating | Ortho, Para |

| -OCH₂Ph (Benzyloxy) | Electron Donating | Activating | Ortho, Para |

| -NO₂ (Nitro) | Electron Withdrawing | Deactivating | Meta |

Elucidation of Chemical Reaction Mechanisms for Benzoate Derivatives

The reaction mechanisms for benzoate derivatives are diverse and heavily dependent on the reaction conditions and the specific molecular structure. For transformations involving the benzyl portion of Benzyl 4-methoxybenzoate, nucleophilic substitution reactions are common.

Reactions at the benzylic carbon can proceed through either an Sₙ1 (unimolecular nucleophilic substitution) or an Sₙ2 (bimolecular nucleophilic substitution) mechanism. rsc.orgkhanacademy.org

Sₙ1 Mechanism: This mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by a nucleophile. The benzylic position is particularly adept at stabilizing a positive charge through resonance with the adjacent benzene (B151609) ring. This stabilization makes the Sₙ1 pathway highly favorable for benzylic systems. The presence of electron-donating groups, like the 4-methoxy group on the benzoate ring, would further stabilize a potential carbocation on the benzyl portion, favoring a stepwise Sₙ1 or Sₙ1-like mechanism. nih.gov

Sₙ2 Mechanism: This is a one-step, concerted process where the nucleophile attacks at the same time as the leaving group departs. rsc.org While primary halides typically favor the Sₙ2 mechanism, the significant stability of the benzylic carbocation often makes the Sₙ1 pathway competitive or dominant even for primary benzylic systems. khanacademy.org

Research on the solvolysis of substituted benzyl chlorides has shown that the mechanism can shift from a stepwise (Sₙ1-like, Dₙ + Aₙ) pathway for substrates with electron-donating groups to a concerted (Sₙ2-like, AₙDₙ) mechanism for substrates with electron-withdrawing groups. nih.gov This mechanistic shift demonstrates the profound influence of aromatic substituents on the fundamental reaction pathway.

Investigation of Molecular Interactions and Recognition Processes

Computational methods, particularly molecular docking, are used to predict and analyze how molecules like this compound might interact with biological macromolecules, providing insight into their potential biological activities.

Molecular docking simulations predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. Studies on this compound and structurally related compounds have explored their potential interactions with proteins and DNA.

Protein Interactions: Derivatives containing the 4-methoxybenzyl moiety have been docked into the active sites of various proteins. For example, imidazo[2,1-b] dntb.gov.uanih.govnih.govthiadiazole derivatives bearing a 2-(4-methoxybenzyl) group were shown to bind within the active site of the transforming growth factor beta (TGF-β) type I receptor kinase domain through hydrogen bonding and hydrophobic interactions. nih.gov Similarly, a related compound, benzyl-6-methoxybenzoate, showed a predicted binding affinity of -9.9 kcal/mol against Staphylococcus aureus DNA Gyrase, a key bacterial enzyme. cabidigitallibrary.org

DNA Interactions: Many small aromatic molecules can interact with DNA, typically by intercalating between base pairs or binding within one of the grooves. Docking studies of compounds containing benzyl and methoxy-substituted aromatic rings often show a preference for binding in the minor groove of DNA. nih.govplos.org These interactions are generally stabilized by non-covalent forces. For instance, the docking of 2-(benzyloxy)-3-methoxybenzaldehyde (B189297) (a structural relative) into the DNA minor groove was stabilized primarily by hydrophobic interactions between the compound's aromatic rings and the DNA bases, with a calculated binding energy of -7.3 kcal/mol. plos.org The binding is often driven by hydrophobic and van der Waals forces rather than specific electrostatic or hydrogen bond linkages. plos.orgresearchgate.net

The table below summarizes findings from molecular docking studies on compounds structurally related to this compound.

| Compound Class | Target | Predicted Binding Site/Interactions | Binding Energy (kcal/mol) |

| 2-(4-methoxybenzyl)imidazo[2,1-b] dntb.gov.uanih.govnih.govthiadiazole derivative | TGF-β type I receptor kinase | Active site; Hydrogen bonding and hydrophobic interactions | Not specified |

| Benzyl-6-methoxybenzoate | S. aureus DNA Gyrase | Not specified | -9.9 |

| N-(4-methoxybenzyl)alkenamide derivative | Calf Thymus DNA | Minor groove | -5.21 |

| 2-(benzyloxy)-3-methoxybenzaldehyde derivative | DNA (CGCGAATTCGCG)₂ | Minor groove; Hydrophobic interactions | -7.3 |

These computational studies suggest that molecules with the structural motifs of this compound are capable of specific interactions with biological targets, guided by the principles of molecular recognition.

Theoretical Prediction of Ligand-Target Binding Mechanisms

Theoretical predictions, primarily through molecular docking and computational analysis, offer a window into the potential ligand-target binding mechanisms of molecules related to this compound. While specific studies on this compound itself are not extensively detailed in the provided context, research on its structural analogs allows for extrapolation of its likely binding behaviors.

Derivatives containing the 4-methoxybenzoyl or 4-methoxybenzyl moiety have been the subject of in silico studies to predict their interactions with biological receptors. For instance, N-(4-methoxy)-benzoyl-N'-phenylthiourea has been docked with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Such studies predict the binding affinity and interaction modes within the receptor's active site. The 4-methoxybenzoyl portion often participates in forming crucial hydrogen bonds and hydrophobic interactions, which are key to the stability of the ligand-receptor complex.

These theoretical approaches are instrumental in rational drug design, allowing for the prediction of how modifications to the this compound scaffold might enhance or alter its binding to a specific biological target.

Structure-Biological Activity Correlations (General Academic Research)

The biological activities of compounds based on the this compound framework are intrinsically linked to their chemical structures. Academic research has explored how modifications to this scaffold influence its efficacy in various biological assays, leading to the establishment of preliminary structure-activity relationships.

Relationship between Structural Modifications and Antimicrobial Efficacy

The antimicrobial properties of compounds related to this compound are significantly influenced by their structural features. Research into derivatives has highlighted key aspects of their structure-activity relationship (SAR).